molecular formula C17H11Cl2N3O B15012082 (Z)-1-(2,4-dichlorophenyl)-3-phenyl-2-(1,2,4-triazol-1-yl)prop-2-en-1-one

(Z)-1-(2,4-dichlorophenyl)-3-phenyl-2-(1,2,4-triazol-1-yl)prop-2-en-1-one

Cat. No.: B15012082
M. Wt: 344.2 g/mol
InChI Key: ASQNXHPXQLGCKW-PXNMLYILSA-N
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Description

(2Z)-1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzaldehyde, acetophenone, and 1H-1,2,4-triazole.

    Condensation Reaction: The key step involves a condensation reaction between 2,4-dichlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide to form the intermediate chalcone.

    Cyclization: The intermediate chalcone is then reacted with 1H-1,2,4-triazole under acidic or basic conditions to form the final product, (2Z)-1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or triazole rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with desired properties.

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is often used in assays to evaluate its efficacy against various pathogens and cancer cell lines.

Medicine

In medicinal chemistry, (2Z)-1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the formulation of agrochemicals, such as fungicides and herbicides, due to its ability to inhibit the growth of harmful microorganisms.

Mechanism of Action

The mechanism of action of (2Z)-1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-1-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-one: Lacks the triazole ring, which may affect its biological activity.

    (2Z)-1-(2,4-dichlorophenyl)-3-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one: Contains a methyl group on the phenyl ring, which may alter its chemical properties.

Uniqueness

The presence of the triazole ring in (2Z)-1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one imparts unique properties, such as enhanced stability and specific biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H11Cl2N3O

Molecular Weight

344.2 g/mol

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-3-phenyl-2-(1,2,4-triazol-1-yl)prop-2-en-1-one

InChI

InChI=1S/C17H11Cl2N3O/c18-13-6-7-14(15(19)9-13)17(23)16(22-11-20-10-21-22)8-12-4-2-1-3-5-12/h1-11H/b16-8-

InChI Key

ASQNXHPXQLGCKW-PXNMLYILSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)C2=C(C=C(C=C2)Cl)Cl)\N3C=NC=N3

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=NC=N3

Origin of Product

United States

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